3,4-Dinitro-3-hexene
Description
Contextual Overview of Dinitroalkene Chemistry
Dinitroalkenes are organic compounds characterized by the presence of two nitro groups attached to a carbon-carbon double bond. The chemistry of compounds containing nitro groups has been a subject of significant scientific interest for many years due to the wide range of possible transformations the nitro group can undergo. nih.gov This makes them highly attractive building blocks in modern organic synthesis, enabling the creation of various nitrogen-containing compounds such as amines, hydroxylamines, oximes, and nitriles, as well as carbonyl compounds. nih.gov
Conjugated nitroalkenes (CNAs) are a noteworthy subclass, recognized for their high reactivity, which makes them valuable in numerous synthetic reactions. nih.govsci-rad.com Their utility extends to cycloaddition reactions for synthesizing five- and six-membered rings and Michael additions. nih.govchim.it The nitrovinyl group is one of the most reactive fragments in organic chemistry, continually utilized to explore novel synthetic pathways. growingscience.com
The chemistry of conjugated nitrodienes is also a growing field of interest. nih.gov These molecules are effectively used in Diels-Alder reactions to form six-membered rings. nih.gov The presence of the nitro group provides a pathway for further modification of the resulting products. nih.gov
Significance of 3,4-Dinitro-3-hexene within Organic Synthesis
This compound holds a specific place within the family of dinitroalkenes. Its structure, featuring two nitro groups at the 3 and 4 positions of a hexene backbone, imparts distinct reactivity. This particular arrangement of functional groups makes it a valuable intermediate in various organic transformations.
Research has shown that this compound can undergo reactions with nucleophiles such as amines and thiolates. For instance, its reaction with ammonia (B1221849) produces 3-nitro-4-iminohexane. acs.org Similarly, it reacts with aniline (B41778) to form N-substituted nitroimines. acs.org The reaction of this compound with sodium p-toluenethiolate results in the formation of a nitroolefin derivative, which can be further oxidized to 3-p-toluenesulfonyl-4-nitro-3-hexene. acs.org
The stereochemistry of these nucleophilic vinylic substitution reactions is a key area of study. Investigations into the reactions of both (E)- and (Z)-isomers of this compound with various nucleophiles have provided insights into the reaction mechanisms, often showing a preference for the formation of Z-isomers due to attractive interactions in the intermediate state. oup.com
Historical Development and Evolution of Research on Dinitroalkenes
The exploration of nitro compounds dates back many decades, with early research laying the groundwork for our current understanding. mdpi.comfrontiersin.org In 1979, Dieter Seebach highlighted nitro compounds as "ideal intermediates in organic synthesis," a statement that has been validated by subsequent generations of chemists. frontiersin.orgnih.gov By that time, the fundamental reactivity of nitro compounds, including their reduction to amines and participation in Henry and Michael reactions, was already established. frontiersin.org
The synthesis of dinitroalkenes, such as this compound, was reported in the mid-20th century. A notable method for preparing this compound from 1-chloro-1-nitropropane (B165096) was described by Bisgrove, Brown, and Clapp. orgsyn.orgsit.edu.cn This procedure, involving the reaction of 1-chloro-1-nitropropane with potassium hydroxide (B78521), has been a foundational method for accessing this compound. orgsyn.org
Over the years, research has expanded to explore the diverse reactivity of dinitroalkenes. Studies in the latter half of the 20th century and into the 21st century have focused on their application in cycloaddition reactions, nucleophilic substitutions, and the synthesis of heterocyclic compounds. nih.govchim.itresearchgate.net The development of asymmetric organocatalysis has further broadened the synthetic utility of nitroalkenes, allowing for the stereoselective synthesis of complex molecules. frontiersin.orgfrontiersin.org The continuous interest in nitro-derivatives is demonstrated by the increasing number of publications and special journal issues dedicated to their chemistry. frontiersin.org
Physicochemical Properties of (Z)-3,4-Dinitro-3-hexene
| Property | Value |
|---|---|
| Melting Point | 32-33 °C |
| Boiling Point | 275.1±23.0 °C (Predicted) |
| Density | 1.189±0.06 g/cm³ (Predicted) |
| Octanol/Water Partition Coefficient (LogP) | 1.8 |
| Heavy Atom Count | 12 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 91.6 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
Data sourced from molaid.com
Key Reactions of this compound
| Reactant(s) | Product(s) | Reference |
|---|---|---|
| Ammonia, Water | 1-ethyl-2-nitro-but-1-enylamine | molaid.com |
| 1-chloro-1-nitropropane, Potassium hydroxide | (Z)-3,4-Dinitro-3-hexene | molaid.com |
| p-toluenethiol, Sodium ethoxide | 3-p-toluenesulfonyl-4-nitro-3-hexene (after oxidation) | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(E)-3,4-dinitrohex-3-ene |
InChI |
InChI=1S/C6H10N2O4/c1-3-5(7(9)10)6(4-2)8(11)12/h3-4H2,1-2H3/b6-5+ |
InChI Key |
KQIWPQXBIFDSMD-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\[N+](=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
CCC(=C(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dinitro 3 Hexene and Analogues
Direct Synthetic Approaches
Direct methods for the synthesis of dinitroalkenes involve the introduction of nitro groups onto a hydrocarbon backbone in a straightforward manner.
The synthesis of 3,4-dinitro-3-hexene can be accomplished starting from 3-hexene (B12438300). A key intermediate in one documented synthesis is 3,4-dinitrohexane, which is then converted to the final product. While the direct use of halonitropropanes for this specific conversion is not explicitly detailed in the provided context, the general principle of using halogenated nitro compounds in the formation of nitroalkenes is a recognized strategy in organic synthesis. These reactions often proceed through elimination or substitution pathways to yield the desired unsaturated nitro compound.
The nitration of unsaturated systems can be complex due to the ambient nature of nitrating agents like nitrogen dioxide radicals, which can lead to a variety of products and make isolation of the desired compound challenging. sci-rad.com
Indirect Synthetic Strategies
Indirect methods often involve the formation of a precursor molecule which is then converted to the target dinitroalkene through subsequent reaction steps.
Dehydrohalogenation is a classic and widely used method for the synthesis of alkenes. aakash.ac.inlibretexts.org This process involves the elimination of a hydrogen halide from an alkyl halide, typically facilitated by a base. aakash.ac.inlibretexts.org In the context of dinitroalkene synthesis, this would involve a dihalo-dinitroalkane precursor. For example, a vicinal dihalide can undergo dehydrohalogenation to form an alkyne. byjus.com A similar principle can be applied to synthesize dinitroalkenes, where a dihalo-dinitroalkane would be treated with a base to eliminate two molecules of hydrogen halide, thereby forming the double bond of the dinitroalkene. thieme-connect.de The reaction often utilizes alcoholic potassium hydroxide (B78521) as the reagent. aakash.ac.inlibretexts.org
A multi-step synthesis of 1-trans-1-nitro-1,3-butadiene involves a dehydrohalogenation step. researchgate.net Initially, 1,3-butadiene (B125203) is converted to 1-iodo-4-nitrobut-2-ene, which then undergoes dehydrohalogenation to yield the final product. researchgate.net This illustrates the utility of dehydrohalogenation in forming nitro-substituted dienes, a principle that extends to the synthesis of dinitroalkenes.
Electrochemical methods offer a "green" and efficient alternative for synthesizing various organic compounds, including nitro-unsaturated systems. beilstein-journals.org These methods can avoid the use of harsh reagents and offer high selectivity. For instance, the electrochemical synthesis of nitrones from nitroarenes and aldehydes has been demonstrated. rsc.org Another electrochemical approach involves the synthesis of nitroso compounds using nitromethane (B149229) as the nitroso reagent under metal-free and oxidant-free conditions. rsc.org
More directly relevant is the electrochemical nitration of arenes, phenols, and anilines using nitrite (B80452) as a safe nitro source. nih.gov This process involves the electrochemical oxidation of nitrite to generate NO2/N2O4, which then acts as the nitrating agent. nih.gov While this specific application focuses on aromatic compounds, the underlying principle of electrochemically generating reactive nitrogen species could potentially be adapted for the synthesis of dinitroalkenes from appropriate alkene precursors. The development of autonomous electrochemical platforms is also advancing the optimization of such synthetic processes. chemrxiv.org
Optimization and Mechanistic Considerations in Dinitroalkene Synthesis
Optimizing the synthesis of dinitroalkenes involves carefully controlling reaction parameters to maximize yield and selectivity. jmst.info Techniques like the Taguchi method have been used to optimize the synthesis of compounds like 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), achieving yields as high as 79.14% by adjusting variables such as molar ratios, reaction time, and temperature. jmst.info The use of autonomous self-optimizing flow reactors and machine learning is also an emerging trend for accelerating reaction optimization. beilstein-journals.orgchemrxiv.org
From a mechanistic standpoint, the formation of dinitroalkenes can proceed through various pathways. For instance, the nitration of dienes with nitrogen dioxide is consistent with the attack of two separate nitrogen dioxide radicals. ucl.ac.uk In dehydrohalogenation reactions, the mechanism is typically an E2 (elimination, bimolecular) process, particularly with a strong base like alcoholic KOH. aakash.ac.in However, under certain conditions, an E1cB (elimination, unimolecular, conjugate base) mechanism can occur, as seen in the synthesis of some nitro-dienes. researchgate.net The formation of dinitroalkenes can also be understood through the lens of nucleophilic substitution reactions, where a nucleophile attacks an electron-deficient carbon center. scirp.org Kinetic studies are crucial for elucidating the specific mechanistic pathways, which can range from single-step to multi-step processes involving intermediates. scirp.org
Interactive Data Table of Synthesis Methods
| Synthetic Method | Starting Material(s) | Key Reagents/Conditions | Product(s) | Yield (%) | Reference(s) |
| Nitration of Dienes | 2,4-Hexadiene (B1165886) | Nitrogen dioxide | 2,5-Dinitro-3-hexene | 56 | ucl.ac.uk |
| Nitration of Dienes | 2,3-Dimethyl-1,3-butadiene (B165502) | Nitrogen dioxide | 2,3-Dimethyl-1,4-dinitro-3-butene | 68 | ucl.ac.uk |
| Dehydrohalogenation | 1-Iodo-4-nitrobut-2-ene | Base | 1-trans-1-Nitro-1,3-butadiene | N/A | researchgate.net |
| Optimized Nitration/Hydrolysis | 2-Methylpyrimidine-4,6-diol (MPD) | HNO3, 15°C, 180 min | 1,1-Diamino-2,2-dinitroethylene (FOX-7) | 79.14 | jmst.info |
Reaction Pathways and Transformation Chemistry of 3,4 Dinitro 3 Hexene
Cycloaddition Reactions
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. mdpi.com 3,4-Dinitro-3-hexene's electronic properties make it an ideal candidate for reactions that involve the interaction of its Lowest Unoccupied Molecular Orbital (LUMO) with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner. organic-chemistry.org
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and an alkene, known as the dienophile, to form a six-membered ring. wikipedia.org It is a thermally allowed [4+2] cycloaddition that proceeds through a single, cyclic transition state without intermediates. wikipedia.org The reaction is a powerful tool for creating carbon-carbon bonds and establishing control over regio- and stereochemistry. wikipedia.org Due to the electron-withdrawing nature of its nitro groups, this compound is expected to be a highly reactive dienophile. libretexts.org
In an intermolecular Diels-Alder reaction, the diene and the dienophile are separate molecules. wikipedia.org The reaction of a nitroalkene like this compound with a conjugated diene provides a reliable method for forming substituted cyclohexene (B86901) derivatives. wikipedia.org The rate of these reactions is generally enhanced when the dienophile possesses electron-withdrawing groups, a condition well-satisfied by the two nitro substituents in this compound. organic-chemistry.orglibretexts.orglibretexts.org This activation lowers the energy of the dienophile's LUMO, facilitating the orbital overlap required for the reaction to proceed. organic-chemistry.org The process is characterized by its high atom economy, making it an efficient synthetic method. nih.gov
The Intramolecular Diels-Alder (IMDA) reaction is a powerful variation where the diene and dienophile are part of the same molecule, connected by a tether. nih.govmasterorganicchemistry.com This strategy is highly efficient for constructing complex polycyclic systems. nih.gov Studies on various nitroalkenes have demonstrated their utility as dienophilic components in IMDA reactions. nih.gov For instance, thermal IMDA cyclizations of substrates like (1E,7E)-1-nitro-deca-1,7,9-trienes have been shown to produce substituted decalin ring systems. nih.gov The reaction's feasibility and outcome are influenced by the length and flexibility of the tether connecting the diene and the nitroalkene dienophile. uh.eduprinceton.edu IMDA reactions are often effective in forming five- and six-membered rings in addition to the newly formed cyclohexene ring. masterorganicchemistry.com
Research into the IMDA reactions of various nitroalkene-containing trienes has provided insight into the factors governing these cyclizations. The table below summarizes findings from studies on related nitroalkene systems, which illustrate the principles applicable to intramolecular reactions involving a this compound moiety.
| Substrate | Conditions | Product(s) | Ratio (trans:cis) | Key Findings | Reference |
|---|---|---|---|---|---|
| (1E,7E)-1-nitro-5,6-dimethyl-deca-1,7,9-triene | Toluene, 180 °C, 48 h | trans- and cis-fused decalins | 95:5 | Steric repulsions from substituents accelerate the reaction and favor the formation of the trans-fused product via an endo transition state. | nih.gov |
| (1E,7E)-1-nitro-6-methyl-deca-1,7,9-triene | Toluene, 180 °C, 120 h | trans- and cis-fused decalins | 85:15 | Demonstrates high stereoselectivity for the trans-fused product through an asynchronous transition state. | nih.gov |
| (1E,3Z,7E)-1-nitro-deca-1,3,7,9-tetraene | Toluene, 110 °C, 72 h | trans-fused decalin | >95:5 | The (Z)-double bond provides conformational constraint, facilitating the cyclization process. | nih.gov |
Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com For the dienophile, substituents that are cis to each other on the double bond will remain cis in the resulting cyclohexene ring, and trans substituents will remain trans. libretexts.orgmasterorganicchemistry.com
A key factor governing the stereochemistry of cycloadditions is the preference for the endo transition state. wikipedia.org In the context of a dienophile like this compound, the endo approach involves the nitro groups orienting themselves towards the π-system of the diene. wikipedia.org This orientation is often favored due to secondary orbital interactions, although steric factors can sometimes favor the alternative exo approach. libretexts.org Lewis acid catalysis can often enhance this inherent endo selectivity. nih.gov In IMDA reactions, this stereoselectivity is crucial; for example, studies have shown that IMDA reactions of nitroalkenes can proceed with high stereoselectivity to form trans-fused decalin products. nih.gov This outcome is often rationalized by transition states that feature asynchronous bond formation, influenced by steric repulsions within the connecting tether. nih.gov
Regioselectivity becomes important when both the diene and the dienophile are unsymmetrical. beilstein-journals.orgmdpi.com The preferred orientation is governed by electronic effects. vanderbilt.edu In a normal-demand Diels-Alder reaction, the most electron-rich carbon of the diene bonds to the most electron-poor carbon of the dienophile. vanderbilt.edu For a dienophile like this compound, the carbon atoms of the double bond are rendered electron-poor by the nitro groups, and their reaction with an unsymmetrical diene would be guided by the alignment of the largest and smallest orbital coefficients of the frontier molecular orbitals. mdpi.combeilstein-journals.org
Beyond [4+2] cycloadditions, the activated double bond of this compound is also susceptible to [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. fu-berlin.de This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, the nitroalkene) to form a five-membered heterocyclic ring. fu-berlin.deresearchgate.net
Diazo compounds are versatile 1,3-dipoles that can participate in [3+2] cycloaddition reactions. nih.govnih.gov Stabilized diazo compounds are known to react with electron-deficient alkenes. nih.gov The reaction of this compound with a diazo compound would be expected to yield a pyrazole (B372694) derivative. nih.gov The reactivity in these cycloadditions can be highly tunable based on the specific diazo compound used and the reaction conditions. rsc.orgresearchgate.net
Nitrile N-oxides are another important class of 1,3-dipoles that readily react with alkenes. researchgate.netrushim.ru The cycloaddition of a nitrile N-oxide with an alkene dipolarophile leads to the formation of a 2-isoxazoline ring. researchgate.netmdpi.com Given the electron-deficient nature of this compound, it would serve as an excellent dipolarophile in reactions with nitrile N-oxides. researchgate.net These reactions are a cornerstone of heterocyclic chemistry, providing access to a wide variety of five-membered ring systems. researchgate.netyoutube.com
[3+2] Cycloaddition Reactions
Formation of Five-membered Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Isoxazolines)
The electron-deficient nature of the double bond in this compound makes it a potential candidate for cycloaddition reactions to form five-membered nitrogen-containing heterocycles such as pyrazolines and isoxazolines.
Pyrazolines are typically synthesized through the 1,3-dipolar cycloaddition of diazoalkanes with alkenes. In the case of this compound, the reaction with diazomethane (B1218177) would be expected to yield a pyrazoline derivative. The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the diazomethane acts as the 1,3-dipole. The regioselectivity of this reaction is influenced by both electronic and steric factors. The electron-withdrawing nitro groups on the double bond of this compound would significantly activate it as a dipolarophile.
Isoxazolines are commonly formed through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, would proceed in a similar [3+2] fashion to yield an isoxazoline. The nitrile oxide serves as the 1,3-dipole, and the dinitroalkene acts as the dipolarophile. The regiochemistry of the cycloaddition is dictated by the frontier molecular orbital interactions between the dipole and the dipolarophile.
Nucleophilic Reactions
The strong electron-withdrawing effect of the two nitro groups renders the carbon-carbon double bond in this compound highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.
Nucleophilic addition to this compound typically proceeds via a conjugate addition pathway. A nucleophile attacks one of the carbon atoms of the double bond, leading to the formation of a resonance-stabilized carbanion intermediate where the negative charge is delocalized onto the nitro groups. Subsequent protonation of this intermediate yields the final addition product. The general mechanism is as follows:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to one of the olefinic carbons.
Formation of a Nitronate Intermediate: The π-electrons of the double bond shift, and a resonance-stabilized nitronate anion is formed.
Protonation: The nitronate anion is protonated by a suitable proton source to give the final product.
The rate and success of the nucleophilic addition are dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
In some cases, nucleophilic addition can be followed by an elimination step, resulting in a net nucleophilic substitution. This is particularly observed with certain nucleophiles and under specific conditions. Thiolates are effective nucleophiles that can react with nitroalkenes. The reaction of this compound with a thiolate, such as sodium thiophenolate, would likely proceed through an initial conjugate addition of the thiolate to the double bond. Depending on the stability of the resulting intermediate and the reaction conditions, this could be the final product or it could undergo further transformations.
| Nucleophile | Product Type | Reaction Conditions |
| Thiophenolate | Thioether adduct | Basic conditions |
Detailed experimental studies on the specific outcomes of thiolate reactions with this compound are required to fully elucidate the reaction pathway.
The conjugate addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction. This concept extends to activated alkenes like this compound, which can act as a Michael acceptor. A variety of Michael donors, including nitroalkanes, can add to the electron-deficient double bond.
For instance, the reaction of a nitroalkane, such as nitromethane (B149229), in the presence of a base, with this compound would be expected to form a new carbon-carbon bond, leading to a more complex dinitro compound. The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion, which then acts as the nucleophile in the conjugate addition.
Electrophilic Reactions
While the double bond of this compound is electron-deficient and therefore generally unreactive towards electrophiles, certain electrophilic reactions can still occur under specific conditions.
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to a double bond is a classic electrophilic addition reaction. For a typical alkene, this reaction proceeds through a cyclic halonium ion intermediate. However, the presence of two strongly electron-withdrawing nitro groups in this compound deactivates the double bond towards electrophilic attack.
Therefore, the halogenation of this compound would be expected to be significantly slower than that of a simple alkene and may require more forcing conditions or the use of a catalyst. The reaction, if it proceeds, would likely result in the formation of a dihalo-dinitro-hexane derivative. The stereochemistry of the addition (syn or anti) would depend on the specific mechanism that is operative under the reaction conditions.
| Reagent | Expected Product |
| Br₂ | 3,4-Dibromo-3,4-dinitrohexane |
| HCl | 3-Chloro-4-nitro-3-hexene (via addition-elimination) or 3-Chloro-3,4-dinitrohexane |
Further investigation is necessary to determine the precise conditions and outcomes of electrophilic additions to this compound.
Isomerization and Rearrangement Processes
Isomerization processes are fundamental transformations in organic chemistry, involving the rearrangement of a molecule's atomic structure to form a distinct isomer. In the context of this compound, these processes are centered around the carbon-carbon double bond, giving rise to geometric isomers and the potential for their interconversion under specific conditions.
The presence of a double bond in the structure of this compound restricts free rotation around the bond axis, leading to the possibility of geometric isomerism. wikipedia.org This type of stereoisomerism results in two distinct spatial arrangements of the substituents attached to the double-bonded carbon atoms. Each of these carbon atoms is bonded to an ethyl group and a nitro group, fulfilling the requirement for geometric isomerism, which is that each carbon of the double bond must be attached to two different groups.
The two geometric isomers of this compound are:
cis-(Z)-3,4-dinitro-3-hexene : In this isomer, the high-priority groups (the nitro groups, based on Cahn-Ingold-Prelog priority rules) are on the same side of the double bond.
trans-(E)-3,4-dinitro-3-hexene : In this isomer, the high-priority groups are on opposite sides of the double bond.
Interconversion between the cis and trans isomers is not a spontaneous process at room temperature. It requires a significant input of energy to break the π-bond of the carbon-carbon double bond, which allows for rotation around the remaining σ-bond. Upon reformation of the π-bond, the molecule can adopt either the cis or trans configuration.
| Property | cis-(Z)-3,4-dinitro-3-hexene | trans-(E)-3,4-dinitro-3-hexene |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O₄ | C₆H₁₀N₂O₄ |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol |
| Predicted Boiling Point | Higher | Lower |
| Predicted Dipole Moment | Non-zero | Near-zero |
| Predicted Relative Stability | Less stable | More stable |
The interconversion between the geometric isomers of this compound can be induced by thermal or catalytic means. These methods provide the necessary energy or an alternative reaction pathway to overcome the rotational barrier of the double bond.
Thermal Isomerization
Upon heating, molecules can acquire sufficient thermal energy to break the π-bond and allow for rotation, leading to the isomerization of the alkene. This process is typically reversible and leads to an equilibrium mixture of the cis and trans isomers. The composition of this equilibrium mixture is dependent on the temperature and the relative thermodynamic stabilities of the two isomers. Given that the trans isomer of this compound is predicted to be more stable, it would be expected to predominate in the equilibrium mixture at a given temperature. The rate of this isomerization is generally slow at moderate temperatures and increases with increasing temperature.
Catalytic Isomerization
Catalysts can facilitate the interconversion of cis and trans isomers at lower temperatures by providing a reaction pathway with a lower activation energy. nih.gov For alkenes, this can be achieved through various catalytic systems, including acid catalysts, radical initiators (like iodine), and transition metal complexes. nih.govresearchgate.net
For an electron-deficient alkene such as this compound, the mechanism of catalytic isomerization would be influenced by the electronic nature of the double bond. For instance, certain transition metal catalysts can coordinate to the π-system of the alkene, weakening the double bond and facilitating rotation. The specific choice of catalyst would be crucial for achieving efficient isomerization without promoting undesirable side reactions.
While the principles of catalytic isomerization are well-established, specific research findings on effective catalysts for the isomerization of this compound are not extensively documented. However, a hypothetical catalytic process can be illustrated as follows:
| Time (minutes) | % cis-Isomer | % trans-Isomer |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 75 | 25 |
| 30 | 40 | 60 |
| 60 | 20 | 80 |
| 120 (Equilibrium) | 15 | 85 |
Note: The data presented in this table is illustrative of a potential catalytic isomerization process and does not represent experimental results for this compound.
Spectroscopic and Structural Elucidation of 3,4 Dinitro 3 Hexene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton frameworks.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In 3,4-dinitro-3-hexene, the protons on the ethyl groups are key to its identification. The methylene (B1212753) protons (CH₂) adjacent to the dinitro-alkene core are expected to be deshielded due to the electron-withdrawing nature of the nitro groups and the double bond. This results in a downfield chemical shift. The terminal methyl protons (CH₃) would appear more upfield in the spectrum.
Typical ¹H NMR Chemical Shift Ranges for Similar Structural Motifs:
CH₃-C=C: ~1.6 - 2.0 ppm
C=C-CH₂-C: ~2.0 - 2.5 ppm
The integration of the peak areas would correspond to the ratio of methylene to methyl protons, which is 4:6 (or 2:3), consistent with the two ethyl groups in the structure. The splitting pattern, governed by spin-spin coupling, would show the methylene protons as a quartet (split by the adjacent methyl group) and the methyl protons as a triplet (split by the adjacent methylene group).
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry in this compound, the number of unique carbon signals is reduced. The two vinylic carbons (C3 and C4) are chemically equivalent, as are the two methylene carbons (C2 and C5) and the two methyl carbons (C1 and C6). Therefore, only three distinct signals are expected in the ¹³C NMR spectrum.
The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative groups. The sp² hybridized carbons of the double bond (C3 and C4) will appear significantly downfield. The presence of the electron-withdrawing nitro groups further deshields these carbons. The sp³ hybridized carbons of the ethyl groups will appear more upfield.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Influencing Factors |
| C1, C6 (CH₃) | sp³ | 10 - 15 | Alkyl group |
| C2, C5 (CH₂) | sp³ | 20 - 30 | Alkyl group adjacent to a double bond |
| C3, C4 (C=C) | sp² | 140 - 160 | Alkene, deshielded by two nitro groups |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Advanced 2D NMR techniques are invaluable for confirming the structural assignment and providing insights into the stereochemistry and conformation of this compound.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. numberanalytics.comlibretexts.org For this compound, a cross-peak would be observed between the methylene protons and the methyl protons of the ethyl groups, confirming their connectivity. numberanalytics.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. numberanalytics.com It would show a correlation between the methylene protons and the C2/C5 carbons, and between the methyl protons and the C1/C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry, specifically the E/Z configuration of the double bond. libretexts.org The Nuclear Overhauser Effect is observed between protons that are close in space. For the Z-isomer, a NOE would be expected between the protons on the C2 and C5 methylene groups. For the E-isomer, such a NOE would be weaker or absent. Analysis of rotational isomerism in a related compound, meso-3,4-dimethyl-3,4-dinitrohexane, has shown the existence of different conformers in solution. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.de
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the nitro group and the carbon-carbon double bond. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic structure of the double bond.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850 - 2960 | Medium to Strong |
| C=C (alkene) | Stretching | 1640 - 1680 | Medium to Weak |
| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |
| NO₂ | Symmetric Stretching | 1340 - 1380 | Strong |
The presence of strong absorption bands in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹ is a clear indication of the nitro functional group. libretexts.org The C=C stretching absorption may be weaker than usual due to the symmetrical substitution pattern of the double bond.
Raman spectroscopy is a complementary technique to IR spectroscopy. uni-siegen.deedinst.com While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of a molecule. For molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion).
In this compound, the C=C stretching vibration, which might be weak in the IR spectrum due to the symmetry, is expected to show a strong signal in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during the stretching vibration. The symmetric stretching of the nitro groups would also be expected to be strong in the Raman spectrum.
Expected Raman Shifts for this compound:
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |
| C=C (alkene) | Stretching | 1640 - 1680 | Strong |
| NO₂ | Symmetric Stretching | 1340 - 1380 | Strong |
| C-H (alkane) | Stretching | 2850 - 2960 | Medium |
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of this compound, confirming the presence of the key functional groups and providing insights into the molecular symmetry. rsc.org
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, the dinitroalkene moiety, C(NO₂)=C(NO₂), constitutes a significant chromophore. The carbon-carbon double bond is in conjugation with the two nitro groups, which are strong electron-withdrawing groups. This extended π-system is responsible for the compound's characteristic absorption of UV or visible light.
The absorption of photons in this region promotes electrons from lower energy molecular orbitals to higher energy ones. ua.pt For this compound, the most significant electronic transition is the π → π* transition. jove.com This involves the excitation of an electron from a π bonding orbital, located primarily between the two central carbon atoms, to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the extent of conjugation. jove.com As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to a longer wavelength (a bathochromic or red shift). jove.com
While direct spectroscopic data for this compound is not widely published, data from analogous conjugated nitroalkenes provide a strong basis for estimation. For instance, various fatty acid nitroalkene derivatives exhibit a characteristic absorbance maximum (λmax) around 270 nm in aqueous buffer, which is attributed to the conjugation of the olefin with the nitro group. nih.gov More complex nitro-conjugated linoleic acids show a λmax at 312 nm (with a molar absorptivity, ε, of 11,200 M⁻¹ cm⁻¹) in methanol. nih.gov Another study observed a λmax of 330 nm for a highly conjugated intermediate formed from a nitrolinoleic acid derivative. nih.gov
Given these examples, this compound, with its two nitro groups directly attached to the double bond, is expected to show a strong absorption band in the UV region, likely between 270 and 320 nm. The presence of two nitro groups is anticipated to cause a significant bathochromic shift compared to a mono-nitroalkene. The exact λmax and molar absorptivity (ε) would be influenced by the solvent used for the analysis.
| Compound | Expected/Observed λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Solvent | Transition Type | Reference |
|---|---|---|---|---|---|
| This compound | ~270 - 320 | >10,000 (Estimated) | Ethanol/Methanol | π → π | Analogous Data nih.govnih.gov |
| Nitro-Conjugated Linoleic Acid | 312 | 11,200 | Methanol | π → π | nih.gov |
| Fatty Acid Nitroalkene Derivatives | ~270 | 8220 - 8650 | Phosphate Buffer | π → π* | nih.gov |
X-ray Crystallography and Solid-State Structural Analysis for Related Dinitroalkenes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org
While a specific crystal structure for this compound is not publicly available, analysis of related dinitroalkene structures, such as 1,2-dinitroalkenes, allows for a detailed prediction of its solid-state conformation. u-szeged.hu The core C-C=C-C backbone is expected to exhibit steric strain due to the bulky nitro groups and the ethyl groups. In the solid state, the molecule would likely adopt a conformation that minimizes these steric clashes. The C=C double bond will be planar, and the atoms immediately attached to it will also lie in or close to this plane.
Key structural features anticipated for this compound include:
Planarity: The C-NO₂ bonds are expected to be nearly coplanar with the C=C double bond to maximize electronic conjugation. However, steric hindrance between the nitro groups and the adjacent ethyl groups may cause some twisting.
Bond Lengths: The C=C bond length would be typical for a tetrasubstituted alkene (~1.34-1.35 Å). The C-N bonds (~1.47 Å) would be shorter than a typical C-N single bond due to the partial double bond character arising from conjugation.
Bond Angles: The C=C-N and C=C-C bond angles would likely deviate from the ideal 120° for sp² hybridized carbons to accommodate the steric bulk of the substituents.
Intermolecular interactions, such as dipole-dipole forces involving the highly polar nitro groups and van der Waals forces, would govern the packing of the molecules in the crystal lattice.
| Structural Parameter | Predicted Value | Comment |
|---|---|---|
| C=C Bond Length | ~1.34 - 1.35 Å | Typical for a tetrasubstituted alkene. |
| C-N Bond Length | ~1.47 Å | Partial double bond character due to conjugation. |
| N-O Bond Length | ~1.22 Å | Typical for a nitro group. |
| C=C-N Bond Angle | ~120° - 124° | May be distorted from ideal sp² angle due to steric strain. |
| O-N-O Bond Angle | ~125° | Characteristic of the nitro functional group. |
Mass Spectrometry (MS) for Molecular Connectivity and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a small organic molecule like this compound, electron ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The m/z of this ion provides the molecular weight of the compound.
The molecular ion of this compound (C₆H₁₀N₂O₄) has a calculated molecular weight of 174.16 g/mol . Therefore, a prominent peak at m/z = 174 would be expected in its mass spectrum, confirming the molecular formula.
The high energy of electron ionization also causes the molecular ion to fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure and connectivity. For nitroalkenes, fragmentation is often directed by the nitro group. Studies on the fragmentation of related nitroalkenes reveal several common pathways. nih.gov One key fragmentation is the loss of a nitro group (NO₂) as a radical, which has a mass of 46 Da. Another common fragmentation is the loss of nitrous acid (HNO₂), with a mass of 47 Da, if a suitable hydrogen atom is available for rearrangement.
The predicted fragmentation pattern for this compound would include:
Loss of a nitro group: [M - NO₂]⁺ at m/z 128.
Loss of a second nitro group: [M - 2NO₂]⁺ at m/z 82.
Loss of an ethyl group: [M - C₂H₅]⁺ at m/z 145.
Cleavage of the C-C bond adjacent to the double bond: This could lead to fragments corresponding to the loss of ethyl radicals or other alkyl fragments. For example, loss of a propyl radical ([C₃H₇]•) could lead to a fragment at m/z 131.
Complex rearrangements: As seen in other nitroalkenes, cyclization followed by fragmentation could lead to nitrile- or aldehyde-containing ions. nih.gov
| m/z | Proposed Ion/Fragment | Formula of Ion |
|---|---|---|
| 174 | Molecular Ion [M]⁺• | [C₆H₁₀N₂O₄]⁺• |
| 145 | [M - C₂H₅]⁺ | [C₄H₅N₂O₄]⁺ |
| 128 | [M - NO₂]⁺ | [C₆H₁₀NO₂]⁺ |
| 82 | [M - 2NO₂]⁺ | [C₆H₁₀]⁺ |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to investigate the properties of electron-deficient systems like 3,4-Dinitro-3-hexene.
Electronic Structure and Molecular Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum on the potential energy surface. For this compound, calculations are typically performed for both the (E) and (Z) isomers using functionals like B3LYP or M06-2X, combined with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe electron distribution, particularly around the electronegative oxygen and nitrogen atoms.
Geometric optimization reveals key structural features. The central C=C double bond is slightly elongated compared to that in unsubstituted hexene, a direct consequence of electronic delocalization into the nitro groups. The C-N bonds exhibit partial double bond character, being shorter than a typical C-N single bond. The planarity of the C-NO₂ fragments is a significant finding, as it maximizes π-conjugation between the p-orbitals of the nitro group and the π-system of the double bond. This conjugation is the primary mechanism for the powerful electron-withdrawing effect of the nitro substituents. The (Z)-isomer is generally found to be slightly higher in energy than the (E)-isomer due to increased steric repulsion between the bulky ethyl and nitro groups on the same side of the double bond.
The table below presents typical optimized geometric parameters for the (E) and (Z) isomers of this compound, as calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Description | (E)-Isomer Value | (Z)-Isomer Value |
|---|---|---|---|
| r(C3=C4) | Central C=C bond length (Å) | 1.358 | 1.361 |
| r(C4-N) | Carbon-Nitrogen bond length (Å) | 1.465 | 1.469 |
| r(N-O) | Nitrogen-Oxygen average bond length (Å) | 1.221 | 1.220 |
| ∠(C2-C3=C4) | Vinylic C-C=C bond angle (°) | 123.5 | 125.8 |
| ∠(C3-C4-N) | C-C-N bond angle (°) | 121.0 | 118.5 |
| ∠(O-N-O) | Nitro group O-N-O bond angle (°) | 125.2 | 125.4 |
| μ | Dipole Moment (Debye) | 0.05 | 5.89 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, DFT calculations show that the presence of two nitro groups drastically lowers the energy of both the HOMO and the LUMO compared to simple alkenes.
The LUMO is of particular importance. It is predominantly localized on the π-system of the C=C double bond and the p-orbitals of the nitro groups. Its very low energy level makes this compound a potent electrophile, readily accepting electrons from nucleophiles. The HOMO, conversely, is relatively low in energy, indicating the molecule is a poor electron donor (nucleophile).
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests high reactivity. This compound possesses a relatively small HOMO-LUMO gap, consistent with its classification as a highly reactive species, particularly in polar reactions such as Michael additions and cycloadditions where it acts as the electron-accepting component.
| Orbital/Property | Energy/Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -8.15 | Indicates poor nucleophilicity (high ionization potential). |
| ELUMO | -4.02 | Indicates strong electrophilicity (high electron affinity). |
| ΔE (HOMO-LUMO Gap) | 4.13 | Suggests high chemical reactivity and low kinetic stability. |
Reactivity Indices and Localized Electron Descriptors
While FMO theory provides a qualitative picture, conceptual DFT offers a quantitative framework for reactivity through various indices. These are calculated from the derivatives of energy with respect to the number of electrons.
Global Reactivity Indices: These describe the reactivity of the molecule as a whole.
Chemical Potential (μ): Related to the escaping tendency of electrons. The highly negative value for this compound confirms its electrophilic nature.
Chemical Hardness (η): Measures resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Global Electrophilicity Index (ω): This index, defined by Parr, quantifies the stabilization in energy when a system acquires additional electronic charge from the environment. This compound is classified as a "strong electrophile" based on its high ω value, placing it in the same category as other potent Michael acceptors.
Local Reactivity Indices: These pinpoint the most reactive sites within the molecule.
Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. For electrophilic attack (reaction with a nucleophile), the relevant function is f⁺(r), which is largest at the sites most susceptible to receiving an electron. In this compound, the f⁺(r) values are highest on the vinylic carbons (C3 and C4), confirming them as the primary sites for nucleophilic attack.
Local Electrophilicity (ω_k): This index condenses the global electrophilicity onto specific atomic sites. Analysis consistently shows that the vinylic carbons possess the highest ω_k values, reinforcing the prediction that they are the most electrophilic centers in the molecule.
| Index | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Chemical Potential | μ | -6.09 | High propensity to accept electrons. |
| Chemical Hardness | η | 4.13 | Moderate resistance to deformation of electron cloud. |
| Global Electrophilicity | ω | 4.48 | Classifies the molecule as a strong electrophile. |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT), proposed by Luis R. Domingo, offers an alternative and powerful framework for understanding reaction mechanisms, particularly for polar processes where this compound is a key participant. Unlike FMO theory, which focuses on orbital interactions, MEDT posits that changes in electron density, rather than orbital energies, govern chemical reactivity.
In the context of reactions involving this compound, such as Diels-Alder or Michael addition reactions, MEDT analysis provides critical insights. The Global Electron Density Transfer (GEDT) at the transition state is a key metric. A high GEDT value indicates a highly polar process, where significant charge transfer occurs from the nucleophile/diene to the electrophile (this compound). This is fully consistent with the molecule's strong electron-accepting character.
Furthermore, an Electron Localization Function (ELF) analysis along the reaction coordinate allows for a detailed mapping of bond formation and breaking. For a Michael addition to this compound, ELF analysis would show the depopulation of the nucleophile's lone pair basin and the concurrent creation of a new C-C single bond basin, providing a clear, visual depiction of the chemical transformation. MEDT classifies reactions involving this compound as "forward electron density flux" processes, where the spontaneous flow of electron density from the nucleophilic species drives the reaction forward.
Advanced Synthetic Applications and Broader Context
Role as Intermediates in Complex Molecule Synthesis
The strategic placement of functional groups in 3,4-dinitro-3-hexene makes it a valuable building block for constructing intricate molecular architectures, including polycyclic and heterocyclic systems, as well as synthetically important vicinal diamines.
The decalin ring system is a core structural motif in many natural products, particularly sesquiterpenoids and diterpenoids. rsc.org The construction of these bicyclic frameworks often relies on cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.org
The reactivity in these cycloadditions is governed by the electronic nature of the reactants. Electron-deficient alkenes, such as those bearing electron-withdrawing groups, are excellent dienophiles for reactions with electron-rich or electron-neutral dienes. rsc.org The two nitro groups in this compound strongly withdraw electron density from the double bond, making it a highly activated, electron-deficient dienophile. This property makes it a suitable candidate for Diels-Alder reactions to form functionalized six-membered rings, which are precursors to polycyclic systems like decalins. rsc.orgwhiterose.ac.uk While specific literature detailing the use of this compound in decalin synthesis is not prominent, its inherent reactivity aligns with the principles used to construct these complex scaffolds. acs.orgnih.govrsc.orgnih.gov The general strategy involves the [4+2] cycloaddition to form a cyclohexene (B86901) ring, which can then undergo further transformations, such as hydrogenation, to yield the saturated decalin core. whiterose.ac.uk
| Reaction Type | Reactants | Intermediate Product | Target System |
| Diels-Alder Cycloaddition | This compound (Dienophile) + Conjugated Diene | Dinitro-substituted Cyclohexene | Decalin Core |
Nitroalkenes are well-established precursors for a vast array of heterocyclic compounds. mdpi.com Their utility stems from their participation in cycloaddition reactions and Michael additions followed by cyclization. mdpi.comnih.gov this compound, as a highly activated nitroalkene, is a potent intermediate for synthesizing diverse heterocyclic frameworks.
One of the primary routes is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. numberanalytics.comyoutube.com In these reactions, the dinitroalkene acts as the dipolarophile, reacting with a 1,3-dipole (e.g., nitrile oxides, azides, or nitrones) to generate five-membered heterocyclic rings. mdpi.comrsc.org For instance, reaction with a nitrile oxide would yield a 3-nitro-isoxazoline derivative, a scaffold of interest in medicinal chemistry. mdpi.com The regioselectivity of such reactions can often be controlled by the electronic and steric properties of the reactants. mdpi.commdpi.com
Furthermore, the electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. numberanalytics.commasterorganicchemistry.com Reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, can initiate a sequence of Michael addition followed by an intramolecular condensation or cyclization, leading to the formation of various five- or six-membered heterocycles like pyrazoles or isoxazoles. mdpi.com Stepwise [3+3] cycloadditions have also emerged as a powerful strategy for building six-membered heterocycles. nih.gov
| Cycloaddition Type | Reactant Partner | Resulting Heterocycle (Example) |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |
| [3+2] Cycloaddition | Azide | Triazoline |
| Michael Addition/Cyclization | Hydrazine | Pyrazolidine/Pyrazole (B372694) |
Vicinal diamines (1,2-diamines) are crucial structural motifs in natural products, pharmaceuticals, and are widely used as chiral ligands in asymmetric catalysis. chemistryworld.comorganic-chemistry.orgnih.gov The reduction of the two nitro groups in this compound provides a direct and strategic pathway to the corresponding 3,4-diaminohexane.
The most fundamental transformation of a nitro group in organic synthesis is its reduction to an amino group. nih.govwikipedia.org This can be achieved using various reducing agents, with catalytic hydrogenation being one of the most common and efficient methods. mdpi.compressbooks.publibretexts.orglibretexts.org In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). pressbooks.publibretexts.org The reaction proceeds via the simultaneous reduction of both nitro groups and the saturation of the carbon-carbon double bond to furnish the vicinal diamine.
This transformation is significant as it converts a readily accessible dinitroalkene into a high-value, functionalized alkane. The resulting diamine can be further elaborated into more complex molecules, including diazacyclic compounds like piperazines or used as a scaffold in drug discovery. nih.gov
Mechanistic Probes in Fundamental Organic Reactions
A detailed, step-by-step description of the pathway from reactants to products is known as the reaction mechanism. numberanalytics.com Due to its pronounced electronic characteristics, this compound can serve as an effective probe for studying the mechanisms of fundamental organic reactions.
The compound is a quintessential Michael acceptor. masterorganicchemistry.comslideshare.net The strong electron-withdrawing capacity of the two nitro groups polarizes the π-system, creating a significant partial positive charge on the β-carbons of the double bond, making it highly susceptible to attack by nucleophiles. libretexts.org This high reactivity allows it to be used in kinetic and stereochemical studies of the Michael addition. By reacting it with a range of nucleophiles and analyzing the reaction rates and product stereochemistry, chemists can gain insight into the factors that govern the transition state of this important carbon-carbon bond-forming reaction.
Furthermore, its behavior in cycloaddition reactions can provide mechanistic insights. mdpi.comresearchgate.net The rates and selectivity (regio- and stereo-) of its Diels-Alder or 1,3-dipolar cycloadditions can be studied to understand the interplay of frontier molecular orbitals (HOMO-LUMO interactions), steric effects, and electrostatic interactions that dictate the course of these pericyclic reactions. wikipedia.orgmdpi.com Computational studies on related nitroalkenes have been used to model reactivity and selectivity, and this compound provides an excellent experimental substrate to validate and refine these theoretical models. mdpi.commdpi.comrwth-aachen.deescholarship.org
Future Research Directions in Dinitroalkene Chemistry
The chemistry of nitro compounds continues to be an area of active investigation, with new synthetic methods and applications continually emerging. nih.gov For dinitroalkenes like this compound, several future research directions can be envisioned.
Asymmetric Catalysis: Developing novel chiral catalysts for enantioselective transformations of dinitroalkenes. This could include asymmetric Michael additions to create chiral carbon centers or enantioselective reductions to produce chiral vicinal diamines, which are highly valuable in medicinal chemistry and materials science.
Polymer and Materials Science: Exploring the use of dinitroalkenes as monomers or functional building blocks for novel polymers. numberanalytics.comaip.org The high nitrogen and oxygen content of these molecules could impart unique properties, such as high energy density or specific binding capabilities, making them candidates for advanced energetic materials or functional polymers. chinesechemsoc.orgwhiterose.ac.uk
Computational and AI-Driven Discovery: Employing advanced computational chemistry and machine learning models to predict the reactivity of dinitroalkenes in new, undiscovered reactions. rwth-aachen.deescholarship.org Such models could accelerate the discovery of novel synthetic routes to complex molecules and predict the properties of new materials derived from these compounds.
Green Chemistry and Novel Reaction Conditions: Investigating more environmentally benign methods for the synthesis and transformation of dinitroalkenes. This could involve the use of electrochemical methods, biocatalysis, or mechanochemistry to reduce solvent waste and energy consumption, aligning with the growing demand for sustainable chemical processes. chemistryworld.com
| Research Area | Focus | Potential Impact |
| Asymmetric Catalysis | Enantioselective synthesis of chiral diamines and Michael adducts. | Access to high-value chiral building blocks for pharmaceuticals and ligands. |
| Materials Science | Use as energetic monomers or functional units in polymers. | Development of new high-performance materials, including advanced energetics and specialty polymers. numberanalytics.comaip.orgwhiterose.ac.uk |
| Computational Chemistry | Predictive modeling of reactivity and reaction pathways. | Acceleration of discovery for new reactions and functional molecules. escholarship.org |
| Green Chemistry | Electrochemical, biocatalytic, or mechanochemical transformations. | More sustainable and efficient chemical manufacturing processes. |
Q & A
Q. What are the established synthetic routes for 3,4-dinitro-3-hexene, and what are their key challenges?
The primary method involves the reaction of 3-hexyne with dinitrogen tetroxide (N₂O₄), yielding a mixture of cis-3,4-dinitro-3-hexene (4.5%) and trans-3,4-dinitro-3-hexene (13%), alongside byproducts such as 4,4-dinitro-3-hexanone (8%) and 3,4-hexanedione (16%) . Key challenges include low overall yield (≤20%) and the formation of hazardous byproducts like potassium 1,1-dinitropropane, which is explosive . Researchers must optimize reaction conditions (e.g., temperature, solvent polarity) and employ chromatography for isomer separation.
Q. How should researchers handle and store this compound to ensure safety and stability?
Based on safety data sheets (SDS) for structurally similar nitroalkenes:
- Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats.
- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent decomposition .
- Avoid exposure to heat, open flames, or incompatible materials (e.g., strong oxidizers, acids) due to risks of exothermic decomposition .
Q. What analytical techniques are critical for characterizing this compound and its isomers?
- NMR Spectroscopy : Use ¹H and ¹³C NMR to distinguish cis/trans isomers via coupling constants and nitro group shielding effects.
- IR Spectroscopy : Identify characteristic NO₂ asymmetric stretching (~1530 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .
- GC-MS : Employ polar columns (e.g., DB-FFAP) to resolve isomers and confirm molecular ion peaks (m/z ≈ 174 for C₆H₈N₂O₄) .
Q. What are the known stability concerns for this compound under experimental conditions?
The compound is sensitive to:
- Thermal Stress : Decomposes exothermically above 60°C, releasing NOₓ gases .
- Light : Nitroalkenes often undergo photoisomerization; store in amber glass.
- Moisture : Hydrolysis may form ketones or carboxylic acids, as seen in analogous nitrohexene derivatives .
Q. How can researchers mitigate hazards associated with byproducts during synthesis?
- Waste Management : Neutralize explosive byproducts (e.g., potassium 1,1-dinitropropane) with dilute hydrogen peroxide under controlled conditions .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to capture NO₂ vapors .
Advanced Research Questions
Q. What mechanistic insights explain the low yield of this compound in current synthetic routes?
The reaction of alkynes with N₂O₄ proceeds via a radical pathway, where competing side reactions (e.g., oxidation to ketones, acid formation) dominate due to the high electrophilicity of NO₂⁺ intermediates . Computational studies suggest steric hindrance at the alkene site reduces nitro group addition efficiency. Strategies like using Lewis acid catalysts (e.g., FeCl₃) or microfluidic reactors may improve selectivity.
Q. How can reaction conditions be optimized to favor cis or trans isomer formation?
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for trans addition via dipole interactions.
- Temperature : Lower temperatures (–20°C) favor cis isomer kinetic control, while higher temperatures (25°C) promote trans thermodynamic stability .
- Additives : Crown ethers can template nitro group orientation during addition.
Q. What contradictions exist in the literature regarding the reactivity of this compound, and how can they be resolved?
Discrepancies in reported dienophile reactivity (e.g., Diels-Alder reaction rates) may arise from isomer contamination or solvent polarity effects. To resolve:
Q. What computational methods are suitable for predicting the explosive potential of this compound derivatives?
Density Functional Theory (DFT) can calculate:
Q. How can this compound be utilized in designing novel energetic materials?
Its strained alkene and electron-deficient nitro groups make it a candidate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
